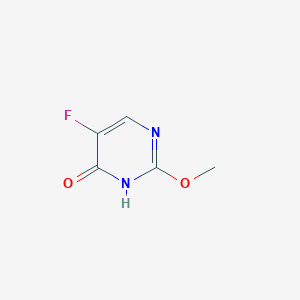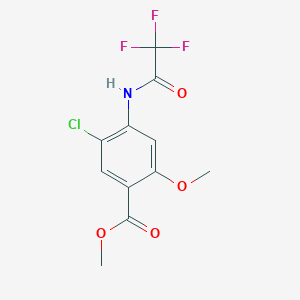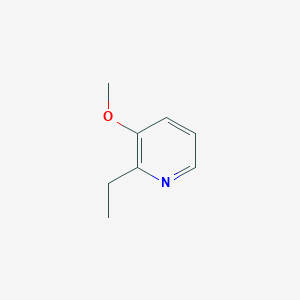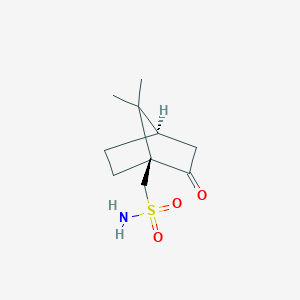
2-Metoxi-5-fluorouracilo
Descripción general
Descripción
5-Fluoro-2-methoxypyrimidin-4(3H)-one is an important organic compound used in a wide range of scientific research applications. It is a highly versatile compound that can be used in a variety of experiments, including synthesis, biochemical and physiological studies, and drug development. In
Aplicaciones Científicas De Investigación
Sistemas de Portadores de Fármacos
2-Metoxi-5-fluorouracilo: se ha explorado como un fármaco potencial en sistemas de portadores. Por ejemplo, su incorporación en nanoláminas de montmorillonita exfoliadas con metoxi ha demostrado mejorar las propiedades de carga, liberación y citotoxicidad del fármaco . Esta aplicación es significativa en el desarrollo de sistemas de administración de fármacos más eficientes que pueden mejorar los resultados terapéuticos.
Actividad Antitumoral
El compuesto se ha sintetizado y evaluado por sus actividades antitumorales. Se ha probado contra varias líneas celulares de cáncer, y algunos derivados han demostrado inhibir eficazmente el crecimiento de células tumorales . Sin embargo, es importante tener en cuenta que estos compuestos también pueden presentar toxicidad, lo que es un factor crítico en el desarrollo de fármacos.
Diseño de Profármacos
This compound: los derivados se han estudiado como profármacos, una estrategia para mejorar el perfil farmacológico de los fármacos. Estos derivados tienen como objetivo aumentar la bioactividad, la selectividad y la absorción, al tiempo que reducen la toxicidad . El diseño de profármacos es un campo prometedor que puede conducir al desarrollo de mejores agentes terapéuticos.
Síntesis de Nucleósidos No Naturales
El compuesto sirve como un aceptor en la síntesis de nucleósidos no naturales utilizando 2'-desoxirribosiltransferasa inmovilizada . Esta aplicación es crucial en el campo de la química medicinal, donde los nucleósidos modificados pueden tener diversos usos terapéuticos.
Investigación y Desarrollo Químico
En I+D química, This compound se utiliza para estudiar sus propiedades físicas y químicas, como el punto de fusión y el peso molecular, que son esenciales para el desarrollo de nuevos productos farmacéuticos .
Estudios de Actividad Biológica
La investigación sobre This compound incluye el estudio de sus actividades biológicas e interacciones con otros compuestos. Esto ayuda a comprender su mecanismo de acción y posibles efectos secundarios .
Evaluaciones de Seguridad y Toxicidad
La seguridad y la toxicidad son aspectos críticos del desarrollo de fármacos. This compound se somete a diversas pruebas para determinar sus niveles de riesgo y pautas de uso seguro .
Intermedios Farmacéuticos
Por último, This compound se utiliza como intermedio en la síntesis de compuestos farmacéuticos más complejos. Su papel como intermedio es vital para ampliar la gama de medicamentos disponibles .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P271 (Use only outdoors or in a well-ventilated area) and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
Direcciones Futuras
Mecanismo De Acción
Target of Action
2-Methoxy-5-fluorouracil, also known as 5-Fluoro-2-methoxy-4(1H)pyrimidinone or 5-Fluoro-2-methoxypyrimidin-4(3H)-one, is a derivative of the chemotherapeutic agent 5-Fluorouracil (5-FU). The primary target of 5-FU is the enzyme thymidylate synthase (TS) . TS plays a crucial role in DNA synthesis by converting deoxyuridylic acid to thymidylic acid .
Mode of Action
The mode of action of 2-Methoxy-5-fluorouracil is thought to be similar to that of 5-FU. The active metabolite of 5-FU, FdUMP, binds to TS, forming a covalently bound ternary complex . This binding inhibits the function of TS, leading to the disruption of DNA synthesis and repair, resulting in lethal DNA damage .
Biochemical Pathways
The action of 5-FU affects several biochemical pathways. It leads to the misincorporation of fluoronucleotides into RNA and DNA and inhibits the nucleotide synthetic enzyme thymidylate synthase (TS) . This action disrupts DNA synthesis and repair, leading to DNA damage . Additionally, non-coding RNAs can modulate cancer-related pathways, cell apoptosis, autophagy, epithelial–mesenchymal transition, and other aspects of cell behavior, affecting cell response to 5-FU .
Pharmacokinetics
The pharmacokinetics of 5-FU has been associated with clinically significant variability . Studies have shown that pharmacokinetically guided dose adjustments can substantially improve the therapeutic index of 5-FU treatment . .
Result of Action
The result of 5-FU action is the disruption of DNA synthesis and repair, leading to DNA damage and cell death . This action can lead to the death of cancer cells, thereby inhibiting the growth of tumors.
Análisis Bioquímico
Biochemical Properties
It is known that 5-fluorouracil, a related compound, inhibits pseudo-uridine conversion in rRNA, tRNA, and snRNA species, preventing polyadenylation of mRNA at low doses
Cellular Effects
5-fluorouracil, a related compound, has been shown to affect cell proliferation, cell cycle, survival, and induction of apoptosis . It is possible that 2-Methoxy-5-fluorouracil may have similar effects on various types of cells and cellular processes, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
5-fluorouracil, a related compound, is known to disrupt DNA synthesis and repair, resulting in lethal DNA damage . It is possible that 2-Methoxy-5-fluorouracil may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that 5-fluorouracil reaches CSF concentrations of around 7 μM in about 30 min due to its easy penetration across the blood-brain barrier
Dosage Effects in Animal Models
It is known that 5-fluorouracil treatment leads to reconstruction of bone marrow microenvironment to establish an activated niche stimulating hematopoietic stem cells
Metabolic Pathways
5-fluorouracil, a related compound, is known to affect several metabolic pathways, including the TCA cycle
Transport and Distribution
It is known that 5-fluorouracil plasma clearance ranges from 0.5 to 1.4 L/min for bolus doses
Propiedades
IUPAC Name |
5-fluoro-2-methoxy-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O2/c1-10-5-7-2-3(6)4(9)8-5/h2H,1H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMIFBCPINLZNNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=O)N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50326323 | |
| Record name | 5-Fluoro-2-methoxypyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50326323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1480-96-2 | |
| Record name | 5-Fluoro-2-methoxy-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1480-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-5-fluororacil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001480962 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1480-96-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527067 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Fluoro-2-methoxypyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50326323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4(1H)-Pyrimidinone, 5-fluoro-2-methoxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Fluoro-2-methoxypyrimidin-4(3H)-one | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TY6TM2YC2Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential antitumor applications of 2-Methoxy-5-fluorouracil?
A1: Research has explored the use of 2-Methoxy-5-fluorouracil as a ligand in the synthesis of metal complexes with potential antitumor activity. Specifically, titanium(IV) and zirconium(IV) complexes incorporating 2-Methoxy-5-fluorouracil have been synthesized and their activity against Ehrlich ascites carcinoma in mice was investigated []. This research highlights the potential of incorporating 2-Methoxy-5-fluorouracil into metal-based drug candidates for cancer treatment.
Q2: How is 2-Methoxy-5-fluorouracil used in the synthesis of other pharmaceutical compounds?
A2: 2-Methoxy-5-fluorouracil serves as a crucial starting material in the synthesis of 5-flucytosine, an antifungal medication [, ]. This synthesis involves a multi-step process, including chlorination of 2-Methoxy-5-fluorouracil followed by amination and acidic hydrolysis to yield the final product.
Q3: Has the crystal structure of 2-Methoxy-5-fluorouracil derivatives been studied?
A3: Yes, the crystal structure of 6-Ethyl-5-fluoro-2-methoxypyrimidin-4(3H)-one, a derivative of 2-Methoxy-5-fluorouracil, has been determined []. This study revealed that the molecule adopts a planar conformation with the methoxy and ethyl groups slightly out of plane. Additionally, the crystal packing showed the formation of centrosymmetric dimers through N—H⋯O hydrogen bonds. This structural information provides valuable insights for understanding the properties and potential applications of this class of compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride](/img/structure/B18192.png)











![1,1-Dimethylfuro[3,4-C]pyridine-3,4(1H,5H)-dione](/img/structure/B18234.png)
